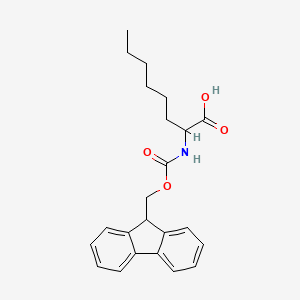

Acide Fmoc-2-aminooctanoïque

Vue d'ensemble

Description

Fmoc-2-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The molecular formula of Fmoc-2-aminooctanoic acid is C23H27NO4, and its molecular weight is 381.46 .

Chemical Reactions Analysis

The Fmoc group in Fmoc-2-aminooctanoic acid can be deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations . The Fmoc group removal in solid-phase peptide synthesis (SPPS) proceeds through a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine, and the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate .Applications De Recherche Scientifique

Acide Fmoc-2-Aminooctanoïque : Analyse complète des applications de la recherche scientifique

Synthèse peptidique : L'this compound est largement utilisé dans la synthèse peptidique, en particulier dans la synthèse peptidique en phase solide (SPPS) où il sert de brique élémentaire pour l'assemblage de peptides. Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, ce qui permet l'ajout séquentiel d'acides aminés pour former la chaîne peptidique souhaitée. Cette méthode est très précieuse pour la recherche en sciences de la vie en raison de son efficacité et de sa rapidité .

Modification des peptides antimicrobiens : La recherche a montré que l'this compound peut être utilisé pour modifier et améliorer l'activité des peptides antimicrobiens. En incorporant cet acide aminé gras, les scientifiques peuvent améliorer les propriétés antimicrobiennes des peptides, ce qui pourrait conduire à de nouveaux traitements contre les infections bactériennes .

Ingénierie tissulaire et régénération d'organes : Les propriétés d'auto-assemblage des acides aminés Fmoc, y compris l'this compound, les rendent adaptés à la création de matrices qui favorisent l'étalement, la migration et la prolifération des cellules. Ces matrices sont utilisées en ingénierie tissulaire et en régénération d'organes en raison de leur biocompatibilité et de leur ressemblance avec les molécules endogènes biologiques .

Biocatalyse : L'this compound a été utilisé comme substrat dans des processus biocatalytiques pour produire des acides aminés gras non naturels avec un excès énantiomérique élevé. Ces produits ont des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la science des matériaux .

Lipidation des peptides : Le composé a été utilisé dans la lipidation des peptides, un processus qui consiste à attacher un groupe lipidique à une chaîne peptidique. Cette modification peut modifier considérablement les propriétés du peptide, telles que sa solubilité, sa stabilité et son activité biologique .

6. Synthèse des acides nucléiques peptidiques (PNAs) L'this compound est également impliqué dans la synthèse des acides nucléiques peptidiques (PNAs), qui sont des polymères synthétiques similaires à l'ADN ou à l'ARN mais avec un squelette peptidique. Les PNAs ont des propriétés de liaison uniques et sont utilisés dans le diagnostic moléculaire et la thérapeutique .

Safety and Hazards

While specific safety and hazard information for Fmoc-2-aminooctanoic acid is not directly available from the search results, general precautions for handling Fmoc-protected amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, there is a need to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Mécanisme D'action

Target of Action

Fmoc-2-aminooctanoic acid is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial for preventing unwanted side reactions that could interfere with the desired peptide sequence .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-2-aminooctanoic acid acts as a protecting group for the amine functionality of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-2-aminooctanoic acid is peptide synthesis . During this process, the Fmoc group protects the amine group of an amino acid, allowing for selective reactions to occur at the carboxyl group . This enables the formation of peptide bonds, which link amino acids together to form peptides or proteins .

Pharmacokinetics

Its properties, such as stability and reactivity, play a crucial role in its effectiveness as a protecting group .

Result of Action

The primary result of Fmoc-2-aminooctanoic acid’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group of amino acids, it prevents unwanted side reactions and ensures the correct formation of peptide bonds . In some cases, the use of Fmoc-2-aminooctanoic acid has been shown to improve the antimicrobial activity of certain peptides .

Action Environment

The action of Fmoc-2-aminooctanoic acid is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is utilized in solid-phase peptide synthesis, where a base is used to selectively remove the Fmoc group without affecting the acid-labile linker between the peptide and the resin . Additionally, the reaction conditions, such as temperature and solvent, can impact the efficiency of Fmoc protection .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)

![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)